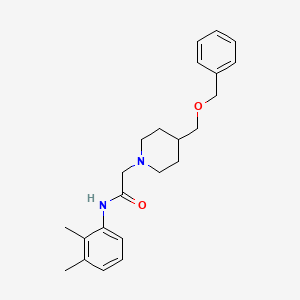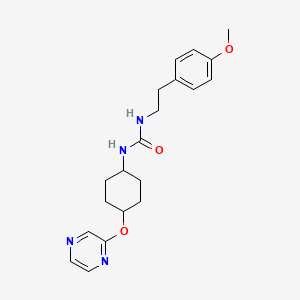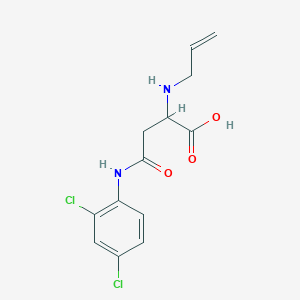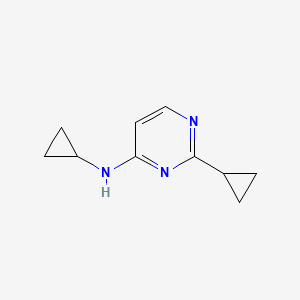
2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Potential as Pesticides
N-derivatives of related compounds have been characterized by X-ray powder diffraction, suggesting their potential as pesticides. The study provides experimental data that could be valuable for the development of new pesticide formulas (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial Applications
A study on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives revealed that these compounds exhibit significant antimicrobial activities against pathogenic bacteria and Candida species, with certain derivatives showing lower cytotoxic doses than their effective antimicrobial doses (Mokhtari & Pourabdollah, 2013).
Applications in Medicinal Chemistry Synthesis
- The synthesis of related compounds from piperazine and N-chloroacetyl-2,6-xylidine has been described, highlighting a process that allows for the removal of unwanted by-products and efficient recovery of the desired product, which could be crucial for the development of medicinal compounds (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).
- Another study focused on the stereoselective synthesis of cis-3,4-disubstituted piperidines through the ring transformation of 2-(2-mesyloxyethyl)azetidines, providing a new methodology that could be valuable for preparing compounds with specific stereochemical configurations for medicinal chemistry applications (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18-7-6-10-22(19(18)2)24-23(26)15-25-13-11-21(12-14-25)17-27-16-20-8-4-3-5-9-20/h3-10,21H,11-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVCXRYVBRFQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)COCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2857464.png)






![{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride](/img/structure/B2857472.png)



![2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2857476.png)
![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone](/img/structure/B2857480.png)
